molecular formula C13H23N3O4 B13274230 tert-Butyl N-({3-[(propan-2-yl)carbamoyl]-4,5-dihydro-1,2-oxazol-5-yl}methyl)carbamate

tert-Butyl N-({3-[(propan-2-yl)carbamoyl]-4,5-dihydro-1,2-oxazol-5-yl}methyl)carbamate

Cat. No.: B13274230
M. Wt: 285.34 g/mol
InChI Key: RJUIRPGFQZJVIK-UHFFFAOYSA-N
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Description

tert-Butyl N-({3-[(propan-2-yl)carbamoyl]-4,5-dihydro-1,2-oxazol-5-yl}methyl)carbamate: is a complex organic compound with a unique structure that includes a tert-butyl group, an oxazoline ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-({3-[(propan-2-yl)carbamoyl]-4,5-dihydro-1,2-oxazol-5-yl}methyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with an appropriate oxazoline derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazoline ring, leading to the formation of oxazole derivatives.

    Reduction: Reduction reactions can target the carbamate group, converting it into an amine derivative.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazoline ring or the carbamate group are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.

Major Products:

    Oxidation: Oxazole derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted oxazoline or carbamate derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules with potential pharmaceutical applications.

Biology: In biological research, the compound may be used as a probe to study enzyme interactions or as a precursor in the synthesis of biologically active molecules.

Medicine: The compound’s derivatives may have potential therapeutic applications, including as inhibitors of specific enzymes or as modulators of biological pathways.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl N-({3-[(propan-2-yl)carbamoyl]-4,5-dihydro-1,2-oxazol-5-yl}methyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The oxazoline ring and carbamate group can form specific interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound may also participate in signaling pathways, affecting cellular processes.

Comparison with Similar Compounds

  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate
  • tert-Butyl N-(3-hydroxy-2-(propan-2-yl)propyl)carbamate
  • tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate

Comparison:

  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate has a similar carbamate structure but differs in the presence of dihydroxypropyl groups, which may affect its reactivity and applications.
  • tert-Butyl N-(3-hydroxy-2-(propan-2-yl)propyl)carbamate shares the propan-2-yl group but has a different overall structure, influencing its chemical behavior.
  • tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate features a bicyclic structure, making it distinct in terms of steric and electronic properties.

The uniqueness of tert-Butyl N-({3-[(propan-2-yl)carbamoyl]-4,5-dihydro-1,2-oxazol-5-yl}methyl)carbamate lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C13H23N3O4

Molecular Weight

285.34 g/mol

IUPAC Name

tert-butyl N-[[3-(propan-2-ylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate

InChI

InChI=1S/C13H23N3O4/c1-8(2)15-11(17)10-6-9(20-16-10)7-14-12(18)19-13(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,18)(H,15,17)

InChI Key

RJUIRPGFQZJVIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=NOC(C1)CNC(=O)OC(C)(C)C

Origin of Product

United States

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